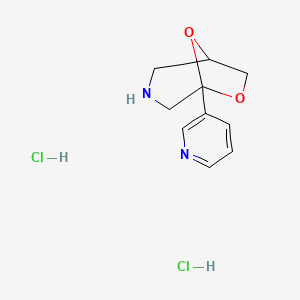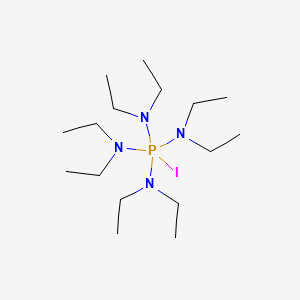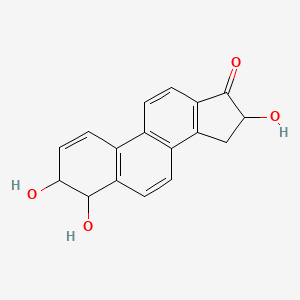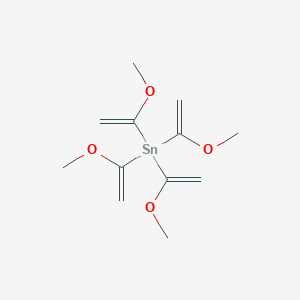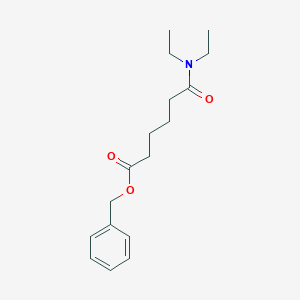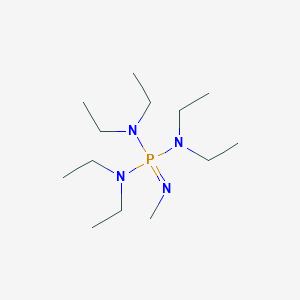![molecular formula C3H3F3N4O B14424236 [5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol CAS No. 86979-38-6](/img/structure/B14424236.png)
[5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol: is a chemical compound that features a trifluoromethyl group attached to a tetrazole ring, which is further connected to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the reaction of a suitable tetrazole precursor with trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source like tetrabutylammonium fluoride (TBAF) in a solvent such as tetrahydrofuran (THF) . The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of [5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol may involve scalable processes that utilize continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of trifluoromethyl-substituted aldehydes or carboxylic acids.
Reduction: Formation of trifluoromethyl-substituted alcohols or amines.
Substitution: Formation of various trifluoromethyl-substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: It can be incorporated into polymers to improve their thermal stability and chemical resistance.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme mechanisms and protein interactions.
Medicine:
Drug Development: It can serve as a building block for the synthesis of pharmaceuticals with improved bioavailability and metabolic stability.
Industry:
Agrochemicals: The compound can be used in the development of pesticides and herbicides with enhanced efficacy and environmental safety.
Mécanisme D'action
The mechanism by which [5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This can lead to the modulation of biochemical pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Trifluoromethanol: A compound with a trifluoromethyl group attached to a hydroxyl group.
Tetrazole: A five-membered ring containing four nitrogen atoms.
Comparison:
Uniqueness: [5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol combines the properties of both trifluoromethyl and tetrazole groups, making it more versatile in its applications compared to compounds with only one of these groups.
Chemical Properties: The presence of both trifluoromethyl and tetrazole groups can enhance the compound’s stability, reactivity, and binding affinity in various chemical and biological systems.
Propriétés
Numéro CAS |
86979-38-6 |
|---|---|
Formule moléculaire |
C3H3F3N4O |
Poids moléculaire |
168.08 g/mol |
Nom IUPAC |
[5-(trifluoromethyl)tetrazol-2-yl]methanol |
InChI |
InChI=1S/C3H3F3N4O/c4-3(5,6)2-7-9-10(1-11)8-2/h11H,1H2 |
Clé InChI |
KJYIMLVUNJGMGI-UHFFFAOYSA-N |
SMILES canonique |
C(N1N=C(N=N1)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


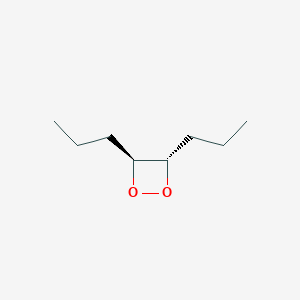
![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)
![2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol](/img/structure/B14424171.png)

![3,3-Dimethyl-9-propyl-2,4,8,10-tetraoxa-3-silaspiro[5.5]undecane](/img/structure/B14424176.png)
![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)
![1-Chloro-4-fluorobicyclo[2.2.1]heptane](/img/structure/B14424195.png)

